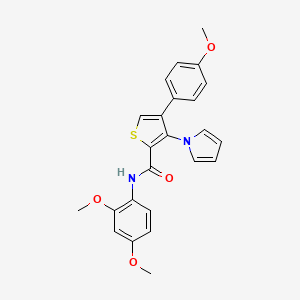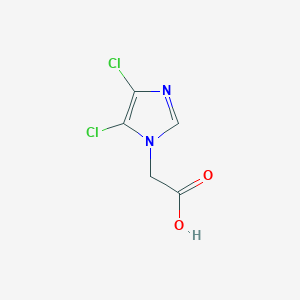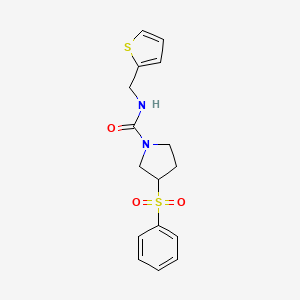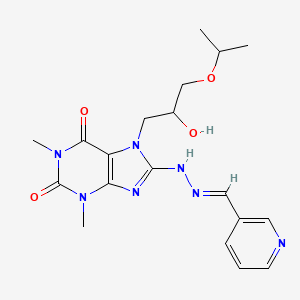![molecular formula C23H22N4O5 B2878260 1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone CAS No. 1456913-30-6](/img/structure/B2878260.png)
1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain two 1,3-benzodioxol-5-yl groups, a pyrazolidin-3-yl group, and a 1,4-diazepan-1-yl group . These groups are common in various organic compounds and can contribute to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple cyclic structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Anticancer Research
Compounds with the 1,3-benzodioxol moiety have been studied for their anticancer properties. The presence of the pyrazole ring and diazepane structure in this compound could potentially interact with various biological targets. For instance, similar structures have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and leukemia cancer cell lines . The compound could serve as a lead structure for the development of new anticancer agents.
Molecular Diversity Studies
The structural complexity of this compound makes it an excellent candidate for molecular diversity studies. It can be used to explore the structure-activity relationships (SAR) in medicinal chemistry, providing insights into how structural changes can affect biological activity .
Tubulin Polymerization Inhibition
Based on the activity of related compounds, this molecule may act as a microtubule-targeting agent, potentially inhibiting tubulin polymerization—a mechanism exploited by several anticancer drugs . This application could lead to the development of new therapeutic agents that target cell division.
Apoptosis Induction
Further mechanistic studies on similar compounds have revealed the ability to induce apoptosis in cancer cells . This compound could be investigated for its pro-apoptotic properties, contributing to cancer treatment research.
Cell Cycle Arrest
The compound’s analogs have shown the ability to cause cell cycle arrest at the S phase in cancer cells . Research into this compound could provide valuable information on its potential to control cell proliferation.
Proteomics Research
The benzodioxol moiety is a common feature in various biochemicals used in proteomics research. This compound could be used in the study of protein interactions and functions, given its potential to interact with a wide range of biological molecules .
Organic Synthesis
The compound’s structure contains functional groups that are useful in organic synthesis. It could be used as a precursor or intermediate in the synthesis of more complex molecules for various applications, including materials science and drug development .
Biochemical Assays
Due to its potential biological activity, this compound could be incorporated into biochemical assays to study its interaction with enzymes, receptors, or other cellular components, aiding in the discovery of new biological pathways or drug targets .
作用機序
将来の方向性
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c28-23(16-3-5-19-21(11-16)32-14-30-19)27-7-1-6-26(8-9-27)22-12-17(24-25-22)15-2-4-18-20(10-15)31-13-29-18/h2-5,10-11,17,22,24-25H,1,6-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGGGMCXGDBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CC(NN4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(2H-1,3-benzodioxole-5-carbonyl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)




![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2878193.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2878194.png)
![(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878196.png)
![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2878199.png)